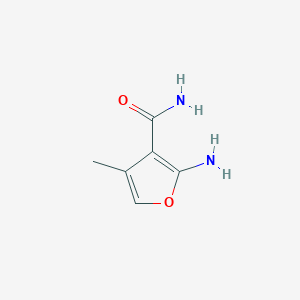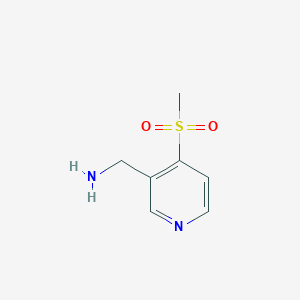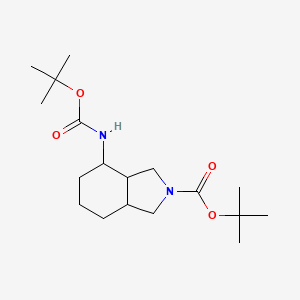
3-Iodo-5-phenylpyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-5-phenylpyrazin-2-amine: is a heterocyclic organic compound with the molecular formula C10H8IN3 It is characterized by the presence of an iodine atom at the third position, a phenyl group at the fifth position, and an amine group at the second position of the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-phenylpyrazin-2-amine typically involves the iodination of 5-phenylpyrazin-2-amine. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position on the pyrazine ring .
Industrial Production Methods: Industrial production methods for this compound may involve similar iodination reactions but are scaled up to accommodate larger quantities. The choice of solvents, reaction temperatures, and purification techniques are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-5-phenylpyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the pyrazine ring.
Coupling Reactions: The phenyl group can engage in coupling reactions, forming more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-5-phenylpyrazin-2-amine.
Scientific Research Applications
Chemistry: In chemistry, 3-Iodo-5-phenylpyrazin-2-amine is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and dyes. Its ability to undergo various chemical modifications makes it a versatile intermediate in material science .
Mechanism of Action
The mechanism of action of 3-Iodo-5-phenylpyrazin-2-amine depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors. The iodine atom and phenyl group can influence the compound’s binding affinity and selectivity towards these targets, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
- 5-Iodo-3-phenylpyrazin-2-amine
- 3-Bromo-5-phenylpyrazin-2-amine
- 3-Chloro-5-phenylpyrazin-2-amine
Comparison: Compared to its analogs, 3-Iodo-5-phenylpyrazin-2-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to bromine or chlorine can affect the compound’s chemical behavior and interactions with biological targets .
Properties
Molecular Formula |
C10H8IN3 |
|---|---|
Molecular Weight |
297.09 g/mol |
IUPAC Name |
3-iodo-5-phenylpyrazin-2-amine |
InChI |
InChI=1S/C10H8IN3/c11-9-10(12)13-6-8(14-9)7-4-2-1-3-5-7/h1-6H,(H2,12,13) |
InChI Key |
NYZYTHCDISXPSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C(=N2)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 7-[[2-(N-penta-2,4-dien-2-ylanilino)pyrimidine-5-carbonyl]amino]heptanoate](/img/structure/B13658302.png)
![3,5-dichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13658317.png)




![3-Chlorofuro[3,2-c]pyridin-4-amine](/img/structure/B13658337.png)



![N2,N2',N7,N7'-Tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetraamine](/img/structure/B13658356.png)



